molecular formula C8H9FN2O2 B1437967 ethyl N-(6-fluoropyridin-2-yl)carbamate CAS No. 1001070-25-2

ethyl N-(6-fluoropyridin-2-yl)carbamate

Cat. No.: B1437967
CAS No.: 1001070-25-2
M. Wt: 184.17 g/mol
InChI Key: HLZBDOHXDHOHIY-UHFFFAOYSA-N
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Description

ethyl N-(6-fluoropyridin-2-yl)carbamate is a chemical compound with the molecular formula C8H8FN2O2. It is a white crystalline solid commonly used in various fields of research, including medical, environmental, and industrial applications. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including ethyl N-(6-fluoropyridin-2-yl)carbamate, involves several methods. One common approach is the Umemoto reaction, which introduces fluorine atoms into the pyridine ring . Another method is the Balts-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination . These reactions typically require specific reagents and conditions, such as the use of fluorinating agents and controlled temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of high-availability fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field . The production process is optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl N-(6-fluoropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents into the pyridine ring .

Scientific Research Applications

ethyl N-(6-fluoropyridin-2-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-(6-fluoropyridin-2-yl)carbamate involves its interaction with molecular targets and pathways. The fluorine atom in the pyridine ring influences the compound’s reactivity and binding affinity to biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s mechanism of action is still under investigation, with ongoing research aimed at elucidating its precise molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share a similar pyridine ring structure and exhibit various biological activities.

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound has a similar carbamate functional group and is studied for its anti-fibrotic activities.

Uniqueness

ethyl N-(6-fluoropyridin-2-yl)carbamate is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

ethyl N-(6-fluoropyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)11-7-5-3-4-6(9)10-7/h3-5H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZBDOHXDHOHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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